molecular formula C12H17N B2467848 N-methyl-2-phenylcyclopentan-1-amine CAS No. 1250089-45-2

N-methyl-2-phenylcyclopentan-1-amine

Cat. No.: B2467848
CAS No.: 1250089-45-2
M. Wt: 175.275
InChI Key: JSVNXKJFTDTWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-phenylcyclopentan-1-amine (CAS 1250089-45-2) is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol [ citation 1 ]. This amine is characterized by a cyclopentane ring substituted with a phenyl group and an N-methylamine moiety. The compound is supplied as a liquid with a stated purity of 95% [ citation 4 ]. A stereoisomer of the compound, specified as (1R,2S)-N-Methyl-2-phenylcyclopentan-1-amine, is also available for research requiring enantiomeric specificity [ citation 6 ]. In scientific research, this compound and its analogs are of interest in synthetic and methodological chemistry. The 2-phenylcyclopentan-1-one scaffold, a closely related structure, is a valuable precursor and model substrate in developing new catalytic methods, particularly for challenging transformations like carbon-carbon (C-C) bond cleavage [ citation 5 ]. Such methodologies are valuable tools in synthetic fine chemistry and pharmaceutical synthesis [ citation 5 ]. Researchers can utilize this amine as a building block for the synthesis of more complex molecules or in structural-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVNXKJFTDTWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Analysis and Isomeric Purity of N Methyl 2 Phenylcyclopentan 1 Amine

Systematic Nomenclature and Chemical Structure Elucidation

N-methyl-2-phenylcyclopentan-1-amine is an organic compound belonging to the class of cyclic secondary amines. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a phenyl group at the second carbon atom and a methylamino group at the first carbon atom.

Systematic IUPAC Name: this compound

The chemical structure can be elucidated through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would reveal the connectivity of the atoms, with characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentane ring, and the protons of the methyl and amine groups. Mass spectrometry would confirm the molecular weight of the compound.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol

| CAS Number | 1250089-45-2 appchemical.com |

Enantiomeric and Diastereomeric Considerations for this compound

The presence of two chiral centers in the this compound molecule, at the C1 and C2 positions of the cyclopentane ring, gives rise to stereoisomerism. Specifically, the molecule can exist as a total of four stereoisomers.

These stereoisomers are comprised of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. The relative orientation of the phenyl and methylamino groups on the cyclopentane ring determines whether the diastereomers are cis or trans.

(1R,2R)-N-methyl-2-phenylcyclopentan-1-amine and (1S,2S)-N-methyl-2-phenylcyclopentan-1-amine are a pair of enantiomers (the trans isomers).

(1R,2S)-N-methyl-2-phenylcyclopentan-1-amine and (1S,2R)-N-methyl-2-phenylcyclopentan-1-amine are another pair of enantiomers (the cis isomers).

The relationship between any cis isomer and any trans isomer is diastereomeric. For instance, (1R,2S)-N-methyl-2-phenylcyclopentan-1-amine and (1R,2R)-N-methyl-2-phenylcyclopentan-1-amine are diastereomers.

Table 2: Stereoisomers of this compound

Configuration Stereochemical Relationship
(1R,2R) and (1S,2S) Enantiomers (trans)
(1R,2S) and (1S,2R) Enantiomers (cis)
(1R,2R) and (1R,2S) Diastereomers
(1R,2R) and (1S,2R) Diastereomers
(1S,2S) and (1R,2S) Diastereomers

Methodologies for Chiral Resolution and Enantiomeric Excess Determination

The separation of the enantiomers of this compound, a process known as chiral resolution, is crucial for obtaining enantiomerically pure samples. Following resolution, the determination of the enantiomeric excess (ee) is performed to quantify the purity of the separated enantiomers.

Chiral Resolution Techniques:

Diastereomeric Salt Formation: A common method for resolving chiral amines involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. mdpi.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will regenerate the individual enantiomers of the amine.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Enantiomeric Excess (ee) Determination:

The enantiomeric excess is a measure of the purity of a chiral sample and is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Chiral NMR Spectroscopy: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy can be used to determine the enantiomeric excess. bham.ac.uk These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for the integration of these signals to calculate the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov A calibration curve can be generated using samples of known enantiomeric excess to determine the ee of an unknown sample. nih.gov

Table 3: Methodologies for Stereochemical Analysis

Technique Application Principle
Diastereomeric Salt Formation Chiral Resolution Formation of diastereomeric salts with different solubilities. mdpi.com
Chiral Chromatography (HPLC, GC) Chiral Resolution & ee Determination Differential interaction of enantiomers with a chiral stationary phase.
Chiral NMR Spectroscopy ee Determination Formation of diastereomeric complexes with distinct NMR signals. bham.ac.uk

Synthetic Methodologies and Chemical Derivatization of N Methyl 2 Phenylcyclopentan 1 Amine

Established Synthetic Routes to N-methyl-2-phenylcyclopentan-1-amine

The synthesis of this compound can be strategically approached through the formation of its parent primary amine, 2-phenylcyclopentan-1-amine (also known as cypenamine), followed by N-methylation. A prevalent and versatile method for the synthesis of the amine precursor is the reductive amination of a corresponding ketone. wikipedia.orgbu.edu

Reported Synthetic Pathways and Literature Precedents

A logical and frequently employed pathway to this compound commences with the synthesis of 2-phenylcyclopentanone. This ketone can be prepared through various established organometallic reactions, such as the reaction of a phenylmagnesium halide with 2-chlorocyclopentanone.

Once 2-phenylcyclopentanone is obtained, it can undergo reductive amination. wikipedia.org This one-pot reaction involves the treatment of the ketone with an amine in the presence of a reducing agent. To obtain the target secondary amine directly, methylamine (B109427) can be used. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired this compound.

Alternatively, a two-step approach can be employed. First, 2-phenylcyclopentanone is subjected to reductive amination with ammonia (B1221849) to yield the primary amine, 2-phenylcyclopentan-1-amine. researchgate.netresearchgate.net Following the synthesis of this primary amine, a subsequent N-methylation step is carried out to introduce the methyl group onto the nitrogen atom, yielding this compound. This two-step process allows for the isolation and purification of the intermediate primary amine, potentially leading to a cleaner final product.

Optimization of Reaction Conditions and Yields

The efficiency of the reductive amination is highly dependent on the choice of reducing agent and reaction conditions. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. wikipedia.orgbu.edu The selection of the reducing agent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor iminium ion formation, while being less likely to reduce the starting ketone.

For the subsequent N-methylation of 2-phenylcyclopentan-1-amine, various methylating agents can be utilized. Classic methods include the use of methyl iodide or dimethyl sulfate. However, these reagents can lead to over-methylation, producing the quaternary ammonium (B1175870) salt. A more controlled and widely used method is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde. This procedure is known for its high yield and selectivity for the formation of tertiary amines from secondary amines, and secondary amines from primary amines, without the risk of forming quaternary salts.

The table below summarizes plausible reaction conditions for the key synthetic steps.

StepReactantsReagentsSolventTypical Conditions
Reductive Amination (direct)2-phenylcyclopentanone, MethylamineNaBH3CN, mild acidMethanol or EthanolRoom temperature, 12-24 hours
Reductive Amination (indirect)2-phenylcyclopentanone, AmmoniaH2, Pd/C or Ni catalystEthanolElevated pressure and temperature
N-methylation2-phenylcyclopentan-1-amineFormaldehyde, Formic AcidWaterReflux, 2-6 hours

This interactive data table provides an overview of potential reaction parameters. Specific conditions may require further optimization for optimal yield and purity.

Stereoselective Synthesis of Specific Isomers

The structure of 2-phenylcyclopentan-1-amine contains two stereocenters, which gives rise to two pairs of enantiomers: (1R,2S)- and (1S,2R)-trans-2-phenylcyclopentan-1-amine, and (1R,2R)- and (1S,2S)-cis-2-phenylcyclopentan-1-amine. wikipedia.org The relative orientation of the phenyl and amino groups (cis or trans) is a critical aspect of the molecule's three-dimensional structure. The trans isomer is often the thermodynamically more stable product.

Stereocontrol in the synthesis of this compound can be approached through the stereoselective synthesis of its precursor, 2-phenylcyclopentan-1-amine. Asymmetric reductive amination of 2-phenylcyclopentanone using a chiral catalyst or a chiral auxiliary can, in principle, lead to the formation of specific enantiomers of the amine. wikipedia.org

Furthermore, enzymatic kinetic resolution has been demonstrated as a viable method for separating the enantiomers of racemic (±)-trans-2-phenylcyclopentan-1-amine. The use of enzymes such as lipase (B570770) B from Candida antarctica can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. wikipedia.org This approach provides access to enantiomerically enriched forms of the primary amine, which can then be N-methylated to yield the corresponding enantiopure this compound.

Design and Synthesis of Novel this compound Analogues

The structural scaffold of this compound offers numerous opportunities for the design and synthesis of novel analogues with potentially modulated properties. Modifications can be envisioned at several positions:

The Phenyl Ring: Introduction of substituents on the aromatic ring can significantly influence the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) can be introduced. For example, the synthesis could start from a substituted 2-phenylcyclopentanone.

The Cyclopentyl Ring: The size of the alicyclic ring can be varied, leading to analogues based on cyclobutane, cyclohexane (B81311), or larger rings. The synthesis of such homologues would follow similar synthetic strategies, starting from the corresponding 2-phenylcycloalkanone. wikipedia.org

The N-methyl Group: The methyl group on the nitrogen can be replaced with other alkyl or functionalized groups. This can be achieved by using different primary amines in the initial reductive amination step or by N-alkylation of the parent 2-phenylcyclopentan-1-amine with various alkyl halides.

The synthesis of a series of 1-phenylcycloalkylamine derivatives has been reported, demonstrating the feasibility of creating a library of related compounds for structure-activity relationship studies. acs.org

Functionalization and Modification of the this compound Scaffold

Beyond the synthesis of analogues with different core structures, the existing this compound scaffold can be further functionalized. The secondary amine functionality itself provides a reactive handle for a variety of chemical transformations.

For instance, acylation of the nitrogen atom with different acyl chlorides or anhydrides would yield a series of amides. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further functional groups, provided the reaction conditions are compatible with the rest of the molecule.

Structure Activity Relationship Sar and Computational Studies of N Methyl 2 Phenylcyclopentan 1 Amine

Comparative Analysis with Structurally Related Amine Derivatives (e.g., Tilidine, Nortilidine (B1222713), Cypenamine)

A comparative analysis of N-methyl-2-phenylcyclopentan-1-amine with its structural relatives—cypenamine, tilidine, and nortilidine—offers valuable insights into how subtle molecular modifications can significantly alter pharmacological effects.

Cypenamine (2-phenylcyclopentylamine) is the immediate precursor to this compound and serves as a primary reference for comparison. wikipedia.org Cypenamine itself is a psychostimulant, and its activity is rooted in its phenylcyclopentylamine core. wikipedia.org The key structural difference is the N-methylation in the target compound. This addition of a methyl group to the amine can influence several properties, including lipophilicity, basicity, and the steric profile, which in turn can affect receptor binding and metabolic stability.

Tilidine is an opioid analgesic that, while functionally distinct, shares some structural motifs with this compound. nih.gov It features a phenyl group and a dimethylamino group attached to a cyclohexene (B86901) ring. Tilidine is a prodrug that is metabolized in the liver to its active form, nortilidine , by removal of one of the N-methyl groups. nih.gov The activity of nortilidine underscores the importance of the N-demethylation process. In contrast, this compound is already N-methylated, which may lead to a different metabolic pathway and pharmacological activity. The six-membered ring of tilidine and nortilidine also imparts a different conformational flexibility compared to the five-membered cyclopentane (B165970) ring of this compound.

The following table provides a structural comparison of these compounds:

CompoundCore Ring StructureAmine SubstitutionKey Functional Groups
This compound CyclopentaneSecondary (N-methyl)Phenyl, Methylamino
Cypenamine CyclopentanePrimaryPhenyl, Amino
Tilidine CyclohexeneTertiary (N,N-dimethyl)Phenyl, Dimethylamino, Ethyl ester
Nortilidine CyclohexeneSecondary (N-methyl)Phenyl, Methylamino, Ethyl ester

This comparative framework highlights how variations in the cycloalkane ring, the degree of N-alkylation, and the presence of other functional groups contribute to the distinct pharmacological profiles of these molecules.

Elucidation of Key Structural Features for Pharmacological Activity

The pharmacological activity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms.

Substituent modifications can dramatically alter a molecule's interaction with its biological targets. For this compound, key areas for modification include the phenyl ring, the cyclopentane ring, and the N-methyl group.

Phenyl Ring Substitution: The addition of substituents to the phenyl ring can influence activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring, which may affect pi-pi stacking or cation-pi interactions with receptor residues. The position of the substituent (ortho, meta, or para) is also critical, as it can dictate the orientation of the molecule within a binding pocket.

N-Methyl Group Modification: The size of the N-alkyl substituent is a crucial determinant of activity in many psychoactive amines. While N-methylation is present in the target compound, increasing the alkyl chain length (e.g., to N-ethyl or N-propyl) could enhance or diminish receptor affinity and selectivity. As seen in other classes of psychoactive compounds, there is often an optimal alkyl chain length for activity. ub.edu

Cyclopentane Ring Modifications: Altering the cyclopentane ring, for instance, by introducing substituents or changing the ring size (e.g., to a cyclopropane (B1198618) or cyclohexane), would impact the spatial arrangement of the phenyl and amino groups, thereby affecting how the molecule fits into a receptor. wikipedia.org

The three-dimensional shape of a molecule is critical for its biological activity. This compound has two stereocenters, leading to the possibility of four stereoisomers. The relative orientation of the phenyl and N-methylamino groups (cis or trans) will result in distinct molecular shapes. The cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms.

The preferred conformation will influence the distance and spatial relationship between the phenyl ring and the nitrogen atom of the amino group. This geometry is crucial for proper alignment and binding with a receptor. Theoretical calculations and spectroscopic methods can be used to determine the most stable conformations and their relative energies. rsc.orgnih.gov The biological activity is often associated with a specific, low-energy conformation that presents the key pharmacophoric elements in the correct orientation for receptor interaction.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the pharmacological properties of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed by:

Generating a dataset of structurally related molecules with their measured biological activities.

Calculating molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with the biological activity.

A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com This technique can be used to study the interaction of this compound with a target receptor, such as a neurotransmitter transporter or a G-protein coupled receptor.

The process involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the receptor.

Using a docking program to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring the different poses based on their binding energy to predict the most favorable binding mode.

The results of molecular docking can provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for understanding the molecular basis of the compound's activity and for designing new molecules with improved binding affinity.

Pharmacophore Modeling for Target Identification

Currently, there is a notable absence of specific pharmacophore modeling studies in publicly available scientific literature that focus exclusively on this compound. Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are necessary for its interaction with a specific biological target. This process is crucial for identifying potential protein targets and understanding the molecular basis of a compound's activity.

While direct research on this compound is not available, the principles of pharmacophore modeling can be discussed in the context of its structural analogs. The core structure, featuring a phenyl group and a secondary amine on a cyclopentyl scaffold, suggests key pharmacophoric features that would be considered in any hypothetical model.

A putative pharmacophore model for this compound would likely include:

A hydrophobic/aromatic feature: Represented by the phenyl ring, which can engage in hydrophobic or π-stacking interactions with a corresponding pocket in a biological target.

A positive ionizable feature: The secondary amine group, which would be protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.

A hydrogen bond donor: The N-H group of the secondary amine.

The spatial arrangement of these features is critical. The relative stereochemistry of the phenyl and N-methylamino groups (cis or trans) would significantly influence the three-dimensional shape of the molecule and, consequently, its fit within a binding site.

Hypothetical Pharmacophoric Features

Feature IDFeature TypeDescriptionPotential Interacting Residues
H/AroHydrophobic/AromaticPhenyl groupPhe, Tyr, Trp, Leu, Val
PIPositive IonizableProtonated secondary amineAsp, Glu
HBDHydrogen Bond DonorN-H of the amineAsp, Glu, Ser, Thr, Gln, Asn
HydHydrophobicCyclopentyl scaffoldAla, Val, Leu, Ile

The identification of biological targets for novel compounds through computational methods often involves screening the compound's structure against libraries of known pharmacophore models for various receptors, enzymes, and ion channels. Given that the parent compound, 2-phenylcyclopentylamine (cypenamine), is known as a psychostimulant, it is plausible that this compound may interact with targets in the central nervous system, such as monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin) or specific receptor subtypes. However, without experimental data or specific computational studies, the precise biological target remains speculative.

Future research employing computational techniques such as molecular docking and pharmacophore-based virtual screening would be invaluable in elucidating the structure-activity relationships of this compound and identifying its primary biological targets. Such studies would involve creating a 3D model of the compound and computationally assessing its ability to bind to the active sites of various known drug targets.

Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific preclinical pharmacological data for the chemical compound this compound was found. The requested detailed analysis for the article, including in vitro receptor binding assays, in vivo behavioral pharmacology, and pharmacokinetic profiles, could not be completed as there is no available research focused on this specific molecule.

Searches for "this compound" did not yield any studies detailing its activity as a dopamine reuptake inhibitor, its potential modulation of the N-methyl-D-aspartate (NMDA) receptor, or its effects on other neurotransmitter systems such as serotonin (B10506), norepinephrine, or opioid receptors. Furthermore, no information was available regarding its in vivo behavioral effects or its metabolic stability.

The scientific literature does contain research on structurally related but distinct compounds. For instance, studies are available for analogues containing a cyclohexane (B81311) ring instead of a cyclopentane ring, such as N-methyl-1-(1-phenylcyclohexyl)ethanamine. nih.govnih.govresearchgate.net Research also exists for other psychoactive substances with different ring structures, like N-methyl-2-aminoindane (NM2AI). nih.govunicatt.it However, the pharmacological and pharmacokinetic properties of a chemical compound are highly specific to its unique structure. Therefore, data from these related but different molecules cannot be accurately extrapolated to describe this compound.

Due to the absence of specific research data for this compound, it is not possible to provide the detailed, scientifically accurate article as requested under the specified outline.

Preclinical Pharmacological Investigations of N Methyl 2 Phenylcyclopentan 1 Amine

Preclinical Pharmacokinetics and Biotransformation

Identification of Major Preclinical Metabolites

Based on established metabolic pathways for analogous structures, the preclinical metabolism of N-methyl-2-phenylcyclopentan-1-amine is anticipated to proceed through several key enzymatic reactions. The primary metabolic transformations are expected to be N-demethylation and hydroxylation of both the phenyl and cyclopentyl rings. These reactions are typically mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Predicted Metabolic Pathways:

N-demethylation: This is a common metabolic route for N-methylated amines. The removal of the methyl group from the nitrogen atom would yield the primary metabolite, 2-phenylcyclopentan-1-amine. This process is often a significant pathway for compounds of this class.

Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation at various positions, most commonly the para-position, to form phenolic metabolites. This would result in the formation of N-methyl-2-(hydroxyphenyl)cyclopentan-1-amine.

Alicyclic Hydroxylation: The cyclopentyl ring can also undergo hydroxylation. This can lead to the formation of various isomeric metabolites, depending on the position of the hydroxyl group on the cyclopentane (B165970) ring.

Combined Metabolic Steps: It is also plausible that metabolites will be formed through a combination of these pathways, such as hydroxylation of the N-demethylated metabolite, leading to hydroxylated versions of 2-phenylcyclopentan-1-amine.

These predicted metabolites are based on the observed metabolism of similar compounds in preclinical studies. For instance, studies on benzphetamine, which also contains an N-methyl and a phenylalkylamine structure, have shown that N-demethylation and aromatic hydroxylation are major metabolic routes. Similarly, research on N-methyl-2-aminoindane has identified hydroxylation as a key metabolic transformation, with its primary metabolite being 2-aminoindane.

Table 1: Predicted Major Preclinical Metabolites of this compound

Metabolite NameMetabolic PathwayPredicted Structure
2-phenylcyclopentan-1-amineN-demethylationC₁₁H₁₅N
N-methyl-2-(4-hydroxyphenyl)cyclopentan-1-amineAromatic HydroxylationC₁₂H₁₇NO
N-methyl-2-phenylcyclopentanol-1-amineAlicyclic HydroxylationC₁₂H₁₇NO

It is important to note that the relative abundance of these metabolites would depend on the specific preclinical species and the experimental conditions used. Further in vitro studies using liver microsomes or hepatocytes from various animal models would be necessary to confirm and quantify these metabolic pathways.

Absorption, Distribution, and Elimination Profiles in Preclinical Models

The absorption, distribution, and elimination (ADE) profile of this compound in preclinical models is expected to be influenced by its physicochemical properties, such as its lipophilicity and basicity. While specific experimental data are not available, general pharmacokinetic principles for small molecule drugs of this type can be applied to predict its behavior.

Absorption: As a relatively small and lipophilic amine, this compound is likely to be well-absorbed after oral administration in preclinical models such as rats and mice. Its basic nature means that the extent of absorption may be influenced by the pH of the gastrointestinal tract.

Distribution: Following absorption, the compound is expected to distribute into various tissues. Its lipophilicity would facilitate its passage across biological membranes, potentially leading to a wide volume of distribution. It may also exhibit binding to plasma proteins, which would affect its free concentration in the bloodstream and its availability to target tissues.

Table 2: Predicted Pharmacokinetic Parameters for this compound in Preclinical Models

ParameterPredicted CharacteristicRationale
Oral BioavailabilityModerate to HighGood lipid solubility facilitating absorption.
Volume of Distribution (Vd)HighLipophilic nature allowing for wide tissue distribution.
Plasma Protein BindingModerateCommon for compounds with aromatic and aliphatic moieties.
Clearance (CL)ModeratePrimarily dependent on hepatic metabolism (CYP450).
Elimination Half-life (t½)VariableDependent on species-specific metabolic rates and clearance.
Major Excretion RouteRenal (Urine)Excretion of more polar metabolites.

Definitive pharmacokinetic parameters would require in vivo studies in relevant preclinical species. These studies would involve administering the compound and measuring its concentration and the concentration of its major metabolites in plasma, urine, and feces over time.

Analytical Methodologies for N Methyl 2 Phenylcyclopentan 1 Amine Characterization in Research

Spectroscopic Techniques (NMR, MS, IR) for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of N-methyl-2-phenylcyclopentan-1-amine, providing information on the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal distinct signals for the protons on the phenyl ring, the cyclopentyl ring, and the N-methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would typically appear in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons of the cyclopentyl ring and the N-methyl group would be found in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular structure.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, resulting from the ionization process, would show characteristic fragments that can be pieced together to deduce the structure. Common fragmentation pathways for such amines might include the loss of the methyl group or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic components, C=C stretching for the phenyl group, and C-N stretching for the amine group. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would be indicative of the tertiary nature of the amine.

Spectroscopic Data for this compound (Predicted)
Technique Expected Observations
¹H NMRAromatic protons (~7.2-7.4 ppm), Aliphatic protons on cyclopentyl ring, N-methyl protons
¹³C NMRAromatic carbons, Aliphatic carbons of cyclopentyl ring, N-methyl carbon
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight, Characteristic fragmentation pattern
Infrared (IR) SpectroscopyC-H (aromatic and aliphatic), C=C (aromatic), C-N stretching bands

Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid). Detection could be achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs. The retention time of the compound would be a characteristic feature for its identification, while the peak area would be proportional to its concentration, allowing for quantitative analysis. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis. A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) would be used for separation. The compound would be vaporized and carried through the column by an inert gas (such as helium or nitrogen). Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for high-confidence identification and quantification.

Chromatographic Methods for this compound Analysis
Technique Typical Conditions and Applications
HPLC Stationary Phase: C18 (Reversed-Phase) Mobile Phase: Acetonitrile/Water gradient Detector: UV Application: Purity assessment, Quantitative analysis
GC Column: Capillary column (e.g., DB-5) Detector: FID or MS Application: Purity determination, Quantification of volatile impurities

Note: The table outlines typical conditions as specific validated methods for this compound are not detailed in the available research.

Advanced Separation Techniques for Isomer Analysis

Due to the presence of two stereocenters in this compound (at C1 and C2 of the cyclopentyl ring), it can exist as four possible stereoisomers (two pairs of enantiomers). The separation and analysis of these isomers are crucial as different stereoisomers can exhibit different biological activities.

Chiral Chromatography is the primary method for separating enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by using chiral derivatizing agents.

Chiral HPLC: This involves using a column where the stationary phase is a chiral selector. The enantiomers of this compound would interact differently with the CSP, leading to different retention times and thus, separation. Common chiral selectors include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and protein-based phases.

Chiral GC: Similar to chiral HPLC, chiral GC columns contain a chiral stationary phase that allows for the separation of volatile enantiomers.

Chiral Derivatization: An alternative approach involves reacting the racemic mixture of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard (achiral) chromatographic techniques like HPLC or GC. After separation, the derivatizing agent can be removed if necessary.

The development of effective chiral separation methods is a critical aspect of the analytical characterization of this compound, enabling the study of the properties of individual stereoisomers.

Ethical Considerations and Regulatory Frameworks in N Methyl 2 Phenylcyclopentan 1 Amine Research

Adherence to International Guidelines for Chemical Research

While specific regulations for N-methyl-2-phenylcyclopentan-1-amine may not exist due to its novelty, its research is subject to broad international and national guidelines for preclinical studies and chemical safety. These frameworks are established by organizations such as the Organisation for Economic Co-operation and Development (OECD), the International Council for Harmonisation (ICH), and national regulatory bodies like the U.S. Food and Drug Administration (FDA).

Key tenets of these guidelines applicable to preclinical research on new molecules include:

Good Laboratory Practices (GLP): Researchers must follow GLP as defined in regulations like the FDA's 21 CFR Part 58. fda.gov These standards mandate minimum requirements for study conduct, personnel, facilities, equipment, and quality assurance oversight to ensure the reliability and integrity of nonclinical laboratory studies. fda.govpsu.edu

Chemical Purity and Stability: Comprehensive chemistry tests are required to establish the compound's purity, stability, and shelf life. psu.edu This ensures that the substance being studied is well-characterized and consistent.

Standardized Testing Protocols: Organizations like the OECD develop harmonized guidelines for the testing of chemicals to ensure that data is reliable and mutually accepted across different countries, reducing the need for duplicative testing. libretexts.org

Ethical Publication Practices: Scientific societies, such as the American Chemical Society (ACS), provide robust ethical guidelines for the publication of chemical research. acs.org These guidelines obligate authors to present an accurate and complete account of their research, avoid data deception, and provide sufficient detail for a trained professional to reproduce the experiments. acs.org

Table 1: Key International Guideline Frameworks for Preclinical Chemical Research

Guideline/Regulation Issuing Body/Region Core Focus Relevance to this compound Research
Good Laboratory Practice (GLP) FDA (21 CFR 58), OECD Data integrity and quality in nonclinical studies. psu.edulibretexts.org Ensures all initial laboratory data on the compound is reliable and reproducible.
ICH M3(R2) Guidance International Council for Harmonisation (ICH) Nonclinical safety studies for human clinical trials. Provides a roadmap for the types of safety pharmacology and toxicology studies required before any human research could be considered.
REACH Regulation European Union (EU) Protection of human health and the environment from chemical risks. libretexts.org Governs the registration, evaluation, and authorization of the chemical if manufactured or imported in the EU.
The Hague Ethical Guidelines Organisation for the Prohibition of Chemical Weapons (OPCW) Promoting responsible conduct and preventing the misuse of chemistry. opcw.org Encourages awareness of the dual-use potential of chemicals and accountability among practitioners.

| Ethical Guidelines to Publication | American Chemical Society (ACS) | Integrity in scientific publishing. acs.org | Mandates accurate reporting, disclosure of hazards, and avoidance of plagiarism in research dissemination. acs.org |

Responsible Conduct of Research Involving Novel Chemical Entities

The concept of Responsible Conduct of Research (RCR) is critical when dealing with novel compounds. nih.gov RCR encompasses a broad set of principles that promote the aims of scientific inquiry, foster a collaborative research environment, and maintain public trust in science. nih.gov For a new molecule like this compound, several aspects of RCR are particularly salient.

Dual-Use Research of Concern (DURC): A primary ethical consideration is the potential for "dual-use," where research intended for beneficial purposes could be misapplied to cause harm. who.int DURC principles apply to research that could provide knowledge, products, or technologies that pose a significant threat to public health, safety, or national security. uh.edu While formal U.S. government DURC policies often apply to a specific list of 15 biological agents and toxins, the underlying principles are relevant to novel chemical synthesis. cdnsciencepub.comprinceton.edu Researchers have a responsibility to consider whether their findings could be misused, even if the compound is not on a regulated list. cdnsciencepub.com This includes assessing whether the synthetic route is easily accessible or if the compound's structure could inform the creation of harmful substances. The American Chemical Society's publication guidelines require authors to inform editors if a manuscript reports research that could be directly misapplied to pose a threat. acs.org

Integrity and Transparency: The entire research process must be guided by integrity. This involves accurate data acquisition and analysis, meticulous record-keeping, and honest reporting of results. nih.gov For a novel compound, this transparency is crucial for the scientific community to evaluate the findings and for regulatory bodies to make informed decisions.

Societal Impact: RCR includes an awareness of the broader societal impacts of scientific research. nih.gov Investigators should consider the implications of creating a new psychoactive substance and the ethical responsibility to communicate findings in a manner that does not encourage misuse. This aligns with global ethics codes that state research in chemical sciences should aim to benefit humankind and improve quality of life while protecting the environment. acs.org

Table 2: Core Tenets of Responsible Conduct of Research (RCR) for Novel Compounds

RCR Tenet Description Application to this compound
Scientific Integrity Upholding honesty in all aspects of research, including proposing, performing, and reporting. Ensuring all data on the synthesis, characterization, and analysis of the compound is accurate and unadulterated.
Data Management & Sharing Proper acquisition, management, sharing, and ownership of data. nih.gov Maintaining secure and detailed laboratory notebooks (physical or electronic) and preparing data for transparent publication.
Dual-Use Considerations Awareness that research intended for good may be misused for harmful purposes. who.int Assessing the potential for the compound's synthesis or properties to be exploited and taking steps to mitigate this risk in publication and dissemination.
Publication & Authorship Ensuring publications are accurate, complete, and give proper credit to all contributors. wiley-vch.de Adhering to journal guidelines on authorship and transparently reporting all findings, including any unexpected or null results.

| Social Responsibility | Awareness of the societal context and impact of the research. nih.gov | Considering the public health implications of creating a new chemical entity and communicating research responsibly. |

Future Directions and Emerging Research Avenues for N Methyl 2 Phenylcyclopentan 1 Amine

Exploration of Novel Pharmacological Targets and Mechanisms

The primary research imperative for N-methyl-2-phenylcyclopentan-1-amine is the comprehensive characterization of its pharmacological targets and mechanism of action. Based on its core structure, it is hypothesized to function as a monoamine reuptake inhibitor, a class of drugs known to block the reabsorption of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. However, the specific binding affinities and functional activities at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are yet to be determined.

Rational Design of Highly Selective and Potent Analogues

Once a foundational understanding of the structure-activity relationships (SAR) of this compound is established, the rational design of analogues can commence. This process involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Key areas for structural modification could include:

Alterations to the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring could significantly impact binding affinity and selectivity for different monoamine transporters.

Modification of the Cyclopentyl Ring: Exploring changes in the size and conformation of the aliphatic ring system may influence how the molecule fits into the binding pocket of its target proteins.

N-Alkylation: Investigating the impact of different alkyl groups on the amine could modulate the compound's potency and metabolic stability.

The synthesis and subsequent pharmacological evaluation of these new analogues will be instrumental in developing a more refined understanding of the SAR for this chemical class.

Application of High-Throughput Screening Technologies

High-throughput screening (HTS) technologies offer a powerful approach to accelerate the discovery and optimization of compounds related to this compound. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to interact with specific biological targets.

In the context of this compound, HTS could be employed to:

Screen for novel compounds that bind to the same targets with higher affinity or different selectivity profiles.

Identify compounds that modulate the activity of these targets in a desirable manner (e.g., potent and selective inhibition of a specific monoamine transporter).

Assess the off-target effects of a library of analogues against a wide range of other receptors and enzymes to identify potential safety liabilities early in the drug discovery process.

The data generated from HTS campaigns can provide valuable insights for lead optimization and the development of more targeted therapeutic agents.

Translational Research Prospects from Preclinical Findings

Should initial preclinical studies reveal a promising pharmacological profile for this compound or its analogues, the focus would then shift to translational research. This involves bridging the gap between laboratory findings and potential clinical applications.

Key steps in the translational pathway would include:

In Vivo Animal Models: Evaluating the effects of the compound in animal models of neurological or psychiatric disorders where modulation of monoamine systems is considered therapeutic. This could include models of depression, attention-deficit/hyperactivity disorder (ADHD), or substance use disorders.

Pharmacokinetic and Toxicological Studies: A thorough assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile, is essential before it can be considered for human trials.

The successful translation of preclinical findings into clinical candidates will depend on demonstrating a clear therapeutic window, where the desired pharmacological effects are achieved at doses that are well-tolerated.

Q & A

Basic: What synthetic methodologies are most effective for producing N-methyl-2-phenylcyclopentan-1-amine with high purity?

Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution , depending on precursor availability. For example, reductive amination of 2-phenylcyclopentanone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the target amine. Optimization involves pH control (~6.5–7.5) and temperature modulation (25–40°C) to maximize yield and minimize side products like over-alkylated amines. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity and stereochemistry of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming regiochemistry and stereochemistry. For instance:

  • ¹H NMR : Methyl groups adjacent to the amine show distinct splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopentane CH₂, δ 2.3–2.6 ppm for N-CH₃).
  • ¹³C NMR : Cyclopentane carbons appear at δ 25–35 ppm, while the N-methyl carbon resonates near δ 45 ppm.
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₆N: 174.1277, observed: 174.1282) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from assay variability (cell type, incubation time) or functional selectivity . To address this:

  • Use radioligand binding assays with standardized membrane preparations (e.g., HEK293 cells expressing cloned receptors).
  • Conduct functional assays (e.g., cAMP accumulation for GPCR activity) to distinguish agonism vs. antagonism.
  • Compare results across multiple models (e.g., neuronal cultures vs. transfected cells) to identify context-dependent effects .

Advanced: How can researchers evaluate the compound’s potential as a modulator of neurotransmitter systems?

Answer:
In vitro neuronal uptake inhibition assays are key:

Prepare synaptosomes from rodent brain tissue.

Incubate with ³H-labeled neurotransmitters (e.g., norepinephrine, serotonin).

Measure inhibition potency (IC₅₀) using scintillation counting.
For example, if the compound shows IC₅₀ < 1 µM for norepinephrine transporters (NET), it may enhance synaptic norepinephrine levels, suggesting antidepressant potential. Cross-testing against DAT/SERT ensures selectivity .

Basic: What computational tools predict the compound’s physicochemical properties and pharmacokinetics?

Answer:

  • LogP/D solubility : Use Schrödinger QikProp or Molinspiration for logP (predicted ~2.5) and aqueous solubility (mg/mL range).
  • Metabolic stability : Employ CYP450 inhibition models (e.g., SwissADME) to predict hepatic clearance.
  • Docking studies : Tools like AutoDock Vina model interactions with target receptors (e.g., 5-HT2C) to prioritize synthesis .

Advanced: What strategies mitigate racemization during synthesis or storage of enantiomerically pure this compound?

Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase.
  • Storage : Maintain enantiopure samples in inert solvents (e.g., acetonitrile) at -20°C to prevent acid/base-catalyzed racemization.
  • Stereochemical stability : Monitor via periodic circular dichroism (CD) spectroscopy to detect optical activity changes .

Advanced: How does the compound’s conformational flexibility impact its receptor binding kinetics?

Answer:
The cyclopentane ring’s puckering dynamics and N-methyl group orientation influence binding. For example:

  • X-ray crystallography of receptor-ligand complexes reveals preferred conformations (e.g., chair vs. boat).
  • Molecular dynamics simulations (100 ns trajectories) quantify energy barriers between conformers.
    Flexible ligands may adopt multiple binding poses, reducing selectivity but enhancing allosteric modulation potential .

Basic: What spectroscopic and chromatographic methods are used to quantify impurities in synthesized batches?

Answer:

  • HPLC-UV/ELSD : C18 column (5 µm, 250 mm), gradient elution (water/acetonitrile + 0.1% TFA), detects impurities <0.1%.
  • GC-MS : Quantifies volatile byproducts (e.g., unreacted methylamine).
  • LC-HRMS : Identifies trace side products (e.g., dimerized amines) via exact mass matching .

Advanced: What in vivo models are appropriate for preclinical evaluation of this compound’s neuropharmacological effects?

Answer:

  • Forced swim test (FST) : Assess antidepressant-like activity in rodents (reduced immobility time indicates efficacy).
  • Microdialysis : Measure extracellular neurotransmitter levels (e.g., prefrontal cortex norepinephrine) post-administration.
  • Electrophysiology : Patch-clamp recordings in brain slices evaluate effects on neuronal excitability .

Advanced: How can researchers determine functional selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C)?

Answer:

  • β-Arrestin recruitment assays (e.g., BRET-based) differentiate G protein-dependent vs. -independent signaling.
  • Bias factor calculation : Compare Log(EC₅₀) ratios for pathways (e.g., cAMP vs. calcium flux).
  • Knockout models : Validate subtype-specific effects using 5-HT2A/2C receptor-deficient mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.